molecular formula C13H19NOS B5135722 N-(tert-butyl)-2-(phenylthio)propanamide

N-(tert-butyl)-2-(phenylthio)propanamide

Cat. No. B5135722
M. Wt: 237.36 g/mol
InChI Key: PZSFGMODBFFFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(phenylthio)propanamide, also known as tert-butyl 2-phenylthiopropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a thiol-containing compound that has been shown to exhibit anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, it has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to exhibit antioxidant properties, which could help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide has been shown to exhibit anti-inflammatory and antioxidant properties in various in vitro and in vivo studies. Specifically, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes in vitro. In vivo studies have shown that it can reduce inflammation in animal models of arthritis and colitis. Additionally, it has been shown to exhibit antioxidant properties in vitro, which could help to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties, which could be useful for studying the mechanisms of inflammation and oxidative stress. Additionally, it has been shown to inhibit the activity of certain enzymes such as COX-2 and LOX, which could be useful for studying the role of these enzymes in various diseases. One limitation of using N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide in lab experiments is its limited solubility in water, which could make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and its potential applications in the treatment of various diseases such as arthritis, cancer, and cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide and its effects on various enzymes involved in the inflammatory response. Finally, studies could be conducted to improve the solubility and bioavailability of N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide, which could increase its potential applications in drug development.

Synthesis Methods

The synthesis of N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide involves the reaction of N-(tert-butyl)-2-(phenylthio)propanamide bromoacetate and phenylthiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetone or ethanol and typically requires refluxing for several hours. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(N-(tert-butyl)-2-(phenylthio)propanamide)-2-(phenylthio)propanamide has been studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular disease. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

IUPAC Name

N-tert-butyl-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-10(12(15)14-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSFGMODBFFFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.